3,5-Difluorophenyl isothiocyanate
Description
General Significance of Aryl Isothiocyanates in Organic Synthesis
Aryl isothiocyanates (Ar-N=C=S) are a class of organosulfur compounds characterized by the isothiocyanate functional group attached to an aromatic ring. This group is a powerful and versatile synthon in organic synthesis due to its unique electronic properties. The cumulene-like structure of the -N=C=S moiety features an electrophilic carbon atom that is highly susceptible to attack by a wide range of nucleophiles. researchgate.netarkat-usa.org This reactivity is the cornerstone of their synthetic utility.
The primary reactions of aryl isothiocyanates involve nucleophilic additions, most notably with primary or secondary amines to form substituted thioureas. ijacskros.comorganic-chemistry.org This reaction is robust, high-yielding, and fundamental to the construction of more complex molecules. Beyond simple thiourea (B124793) formation, aryl isothiocyanates are crucial precursors for the synthesis of a diverse array of nitrogen- and sulfur-containing heterocyclic compounds. researchgate.nettandfonline.com These include, but are not limited to, thiazoles, thiadiazoles, triazoles, and benzimidazoles, many of which are scaffolds of significant interest in medicinal chemistry and materials science. researchgate.netarkat-usa.orgresearchgate.net The ability to readily construct such heterocycles makes aryl isothiocyanates indispensable tools for synthetic chemists. tandfonline.com
Unique Aspects of Fluorinated Aryl Isothiocyanates
The introduction of fluorine atoms onto the aromatic ring of an aryl isothiocyanate imparts distinct and valuable properties. Fluorine is the most electronegative element, and its presence on an aryl ring exerts a strong electron-withdrawing effect. This has several important consequences for the molecule's reactivity and physical characteristics.
Firstly, the electron-withdrawing nature of fluorine atoms enhances the electrophilicity of the isothiocyanate carbon, making it even more reactive towards nucleophiles. cbijournal.com This can lead to faster reaction rates and allow for reactions with weaker nucleophiles that might be sluggish with non-fluorinated analogues. Secondly, fluorine substitution can significantly alter the metabolic stability of a molecule. In medicinal chemistry, the strategic placement of fluorine can block sites of oxidative metabolism, thereby increasing the half-life and bioavailability of a drug candidate. chemimpex.com Furthermore, the incorporation of fluorine can modulate a molecule's lipophilicity and its ability to engage in specific interactions, such as hydrogen bonding or dipole-dipole interactions, which can be critical for binding to biological targets like enzymes or receptors. chemimpex.com For these reasons, fluorinated building blocks, including fluorinated aryl isothiocyanates, are highly sought after in pharmaceutical and agrochemical research. cbijournal.comchemimpex.com
Research Trajectories and Academic Relevance of 3,5-Difluorophenyl Isothiocyanate
Within the class of fluorinated aryl isothiocyanates, the 3,5-difluoro substitution pattern is of particular academic and practical relevance. The meta-positioning of the two fluorine atoms provides strong, symmetrical electron-withdrawing effects on the ring, significantly activating the isothiocyanate group. This predictable electronic influence makes this compound a reliable and reactive building block for synthetic chemists.
Research involving this compound often focuses on its use as a key intermediate in the synthesis of complex organic molecules. Its high reactivity allows for the efficient construction of 1,3-disubstituted thioureas, which can serve as precursors to a variety of heterocyclic systems or as final products themselves. Academic studies have explored its reactions with various amines to create novel thiourea derivatives, which are then investigated for their structural properties and potential applications. The compound serves as a valuable tool for introducing the 3,5-difluorophenyl moiety into larger structures, a common strategy in the design of bioactive molecules where this specific substitution pattern is desired for optimizing target engagement and pharmacokinetic properties. chemimpex.com
Physicochemical and Spectroscopic Profile
The identity and purity of this compound are confirmed through a combination of physicochemical measurements and spectroscopic analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 302912-39-6 epa.gov |
| Molecular Formula | C₇H₃F₂NS |
| Molecular Weight | 171.17 g/mol |
| IUPAC Name | 1,3-difluoro-5-isothiocyanatobenzene |
| Boiling Point | 226.1 °C at 760 mmHg |
| Density | 1.26 g/cm³ |
This table presents key physicochemical data for this compound, compiled from established chemical databases.
Spectroscopic methods provide a detailed fingerprint of the molecule's structure. In Infrared (IR) spectroscopy, the most characteristic feature is a strong, sharp absorption band in the region of 2000-2200 cm⁻¹, which is indicative of the N=C=S stretching vibration. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for characterization. ¹⁹F NMR would show a single resonance, confirming the symmetrical placement of the two fluorine atoms. ¹H NMR and ¹³C NMR spectra would reveal the specific electronic environment of each hydrogen and carbon atom in the difluorinated aromatic ring.
Chemical Synthesis and Reactivity
Synthesis Routes
The synthesis of aryl isothiocyanates, including the 3,5-difluorinated variant, is well-established in organic chemistry. A common and effective laboratory method involves the reaction of the corresponding primary amine, in this case, 3,5-difluoroaniline, with a thiocarbonyl transfer reagent. organic-chemistry.org One classic approach uses thiophosgene (B130339) (CSCl₂).
A widely used alternative, which avoids the high toxicity of thiophosgene, is the reaction of the amine with carbon disulfide (CS₂) in the presence of a base like triethylamine (B128534) to form a dithiocarbamate (B8719985) salt in situ. cbijournal.comorganic-chemistry.org This intermediate is then treated with a desulfurating agent, such as ethyl chloroformate or tosyl chloride, which promotes elimination to yield the final isothiocyanate product. cbijournal.comorganic-chemistry.org This two-step, one-pot procedure is often efficient and provides good yields for a range of fluorinated anilines. cbijournal.com
Reactivity and Synthetic Applications
The primary mode of reactivity for this compound is its function as an electrophile. The central carbon of the isothiocyanate group is readily attacked by nucleophiles, leading to the formation of a variety of important chemical structures.
Reaction with Amines: As previously mentioned, the most prominent reaction is with primary and secondary amines to produce N,N'-disubstituted or trisubstituted thioureas. ijacskros.com This reaction is highly efficient and serves as a cornerstone for building molecules that incorporate the 1-(3,5-difluorophenyl)thiourea substructure. For example, reaction with 3-fluoroaniline (B1664137) would yield a new thiourea derivative, a process demonstrated with analogous fluorinated compounds. mdpi.com
Synthesis of Heterocycles: The thiourea adducts formed from these reactions are valuable intermediates for synthesizing more complex heterocyclic systems. Depending on the reaction partners and conditions, they can be cyclized to form thiazoles, imidazoles, and other ring systems of interest in medicinal chemistry. researchgate.netacs.org
Applications as a Building Block: Due to the reliable reactivity and the desirable properties conferred by the difluorophenyl group, this compound is frequently used as a strategic building block in multi-step syntheses. chemimpex.com Its incorporation into a larger molecule can be a key step in developing new pharmaceutical agents or functional materials where fluorine-specific interactions and metabolic stability are crucial design elements. chemimpex.com
Structure
3D Structure
Properties
IUPAC Name |
1,3-difluoro-5-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NS/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXELGKWEMRVTGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374279 | |
| Record name | 3,5-Difluorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302912-39-6 | |
| Record name | Benzene, 1,3-difluoro-5-isothiocyanato- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302912-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Difluorophenyl isothiocyanate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60374279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Difluorophenyl isothiocyanate | |
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Synthetic Methodologies for 3,5 Difluorophenyl Isothiocyanate
Established Synthetic Routes to Aryl Isothiocyanates
Historically, the preparation of aryl isothiocyanates has been dominated by a few well-established methods, primarily involving the use of highly reactive and often toxic reagents. The most common and traditional approach involves the decomposition of dithiocarbamate (B8719985) salts, which are themselves formed from the corresponding primary amine. nih.gov
The archetypal reaction begins with the treatment of an aryl amine, such as 3,5-difluoroaniline, with carbon disulfide (CS₂) in the presence of a base to form an intermediate dithiocarbamate salt. nih.govrsc.org This salt is then decomposed using a desulfurylating agent to yield the target isothiocyanate. A variety of reagents have been employed for this decomposition step, each with its own advantages and limitations. Heavy metal salts, such as lead nitrate, were historically used for this purpose. nih.govcbijournal.com
Another signature reaction in the synthesis of isothiocyanates is the direct reaction of primary amines with thiophosgene (B130339) (CSCl₂) or its derivatives. nih.govtandfonline.com While effective and capable of producing a range of aromatic isothiocyanates in good yields, the extreme toxicity of thiophosgene by all routes of exposure has driven the search for safer alternatives. nih.gov Despite its hazards, this method became a standard due to its efficacy. nih.gov Other thiocarbonyl transfer reagents, such as thiocarbonyldiimidazole, were developed to circumvent the issues with thiophosgene, but these can be less reactive and sometimes lead to thiourea (B124793) by-products. cbijournal.comkiku.dk
| Reagent | General Process | Advantages | Disadvantages |
| Thiophosgene | Direct reaction with primary amine in the presence of a base. nih.gov | Effective, good yields for various aryl amines. | Extremely toxic and moisture-sensitive. nih.gov |
| Carbon Disulfide / Heavy Metal Salts (e.g., Lead Nitrate) | Two-step process: 1. Amine + CS₂ + Base → Dithiocarbamate salt. 2. Decomposition of the salt with a metal salt. nih.gov | Avoids thiophosgene. | Use of toxic heavy metals, often requires harsh conditions. |
| Ethyl Chloroformate | Used to decompose dithiocarbamate salts. nih.govcbijournal.com | An alternative to heavy metals. | Can require long reaction times, from hours to days. nih.gov |
Modern and Green Chemistry Approaches in Isothiocyanate Synthesis
In response to the significant drawbacks of established methods, modern organic synthesis has focused on developing greener, safer, and more efficient protocols for producing isothiocyanates. These approaches prioritize the use of less toxic reagents, milder reaction conditions, and improved atom economy.
A significant advancement has been the development of novel desulfurizing agents for the dithiocarbamate route that are less hazardous than heavy metals or thiophosgene. Reagents such as tosyl chloride (TsCl), di-tert-butyl dicarbonate (B1257347) (Boc₂O), and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) have proven effective. kiku.dkresearchgate.netorganic-chemistry.org The tosyl chloride method, for instance, allows for the in-situ generation of the dithiocarbamate salt, which is then decomposed under mild conditions, often at room temperature within 30 minutes, to give high yields of the isothiocyanate. organic-chemistry.org
The use of elemental sulfur represents a particularly green approach, avoiding toxic reagents altogether. mdpi.com Catalytic methods have been developed where isocyanides are converted to isothiocyanates using elemental sulfur in the presence of a catalyst, such as a tertiary amine base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govrsc.org This process can be performed in sustainable solvents like Cyrene™ under moderate heating, achieving high yields and low E-Factors (a measure of waste produced). nih.gov
Other green strategies include the use of oxidants like sodium persulfate (Na₂S₂O₈) in water, which serves as both a green solvent and promotes the reaction. nih.govrsc.org This method is efficient for a wide scope of amines, including chiral ones, and can be performed as a one-pot synthesis. nih.gov Phase-transfer catalysis (PTC) has also been applied, enabling reactions between reagents in immiscible phases (e.g., an aqueous solution of potassium thiocyanate (B1210189) and an organic solution of an acyl chloride), which can increase yields and reduce the need for harsh, anhydrous conditions. tandfonline.comtandfonline.comcrdeepjournal.org
Flow chemistry has emerged as a powerful enabling technology for the synthesis of reactive compounds like isothiocyanates. vapourtec.comresearchgate.net Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, allowing for the rapid and safe generation of isothiocyanates that can be used immediately in subsequent reactions, minimizing decomposition and by-product formation. vapourtec.comnih.govnih.gov
| Method | Key Reagents/Technology | Solvent | Key Advantages |
| Tosyl Chloride Mediated Decomposition | Amine, CS₂, Et₃N, TsCl organic-chemistry.org | Dichloromethane | Fast (often <30 min), mild (room temp), high yields, avoids toxic metals. organic-chemistry.org |
| Elemental Sulfur with Base Catalysis | Isocyanide, Elemental Sulfur, DBU nih.gov | Cyrene™, GBL | Highly sustainable, low toxicity, catalytic, low waste (E-Factor as low as 0.989). nih.gov |
| Sodium Persulfate Oxidation | Amine, CS₂, Na₂S₂O₈ rsc.org | Water | Green solvent, one-pot procedure, broad scope including chiral amines. nih.govrsc.org |
| Di-tert-butyl dicarbonate (Boc₂O) | Amine, CS₂, Boc₂O, DMAP (cat.) kiku.dk | Dichloromethane | By-products are volatile (gases, tert-butanol), simplifying workup. kiku.dk |
| Flow Chemistry | Microreactors, syringe pumps vapourtec.comchemicalbook.com | THF, Diethyl ether | Enhanced safety, rapid reaction times (ms to s), precise control, on-demand synthesis. vapourtec.comresearchgate.net |
| Phase-Transfer Catalysis (PTC) | Acyl chloride, KSCN, Quaternary ammonium (B1175870) salt tandfonline.com | Benzene (B151609)/Water | Avoids anhydrous conditions, mild (room temp), good yields. tandfonline.comcrdeepjournal.org |
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The successful synthesis of aryl isothiocyanates, particularly those with electron-withdrawing groups like 3,5-difluorophenyl isothiocyanate, often requires careful optimization of reaction conditions to achieve high yield and purity. The electronic nature of the starting aniline (B41778) significantly influences its reactivity.
For the common dithiocarbamate decomposition route, the choice of base is critical. While triethylamine (B128534) (Et₃N) is sufficient for electron-rich and neutral aryl amines, more strongly basic conditions are often necessary for electron-deficient anilines. organic-chemistry.orgnih.gov For example, in the synthesis of phenyl isothiocyanate from aniline using DMT/NMM/TsO⁻ as the desulfurizing agent, switching the base from Et₃N to the stronger, non-nucleophilic base DBU dramatically improved the yield. nih.gov For particularly challenging substrates, even stronger bases like sodium hydride (NaH) may be required. organic-chemistry.org
The reaction solvent, temperature, and time are also key variables. Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes while maintaining high yields. tandfonline.comresearchgate.net In one study, the synthesis of aliphatic isothiocyanates was optimized under microwave irradiation at 90 °C for just 3 minutes. researchgate.netnih.gov
The procedural setup—whether a one-pot or a two-step process—can also impact the outcome. For some electron-deficient or sensitive substrates, a two-step approach, where the intermediate dithiocarbamate salt is first isolated and purified before decomposition, can provide significantly higher yields compared to a one-pot synthesis where all reagents are mixed together. nih.govorganic-chemistry.org For example, the synthesis of 1-fluoro-2-isothiocyanatobenzene using sodium persulfate yielded only 14% in a one-pot procedure but 82% in a two-step process. nih.gov
The table below illustrates the optimization of reaction conditions for the synthesis of phenyl isothiocyanate from aniline, demonstrating the impact of the base and desulfurizing agent on the final yield.
| Entry | Desulfurizing Agent (equiv.) | Base (equiv.) | Solvent | Conditions | Yield (%) |
| 1 | DMT/NMM/TsO⁻ (1) | Et₃N (3) | DCM | MW, 3 min, 90 °C | 30 |
| 2 | DMT/NMM/TsO⁻ (1) | DBU (3) | DCM | MW, 3 min, 90 °C | 51 |
| 3 | DMT/NMM/TsO⁻ (1.3) | DBU (3) | DCM | MW, 3 min, 90 °C | 60 |
| 4 | DMT/NMM/TsO⁻ (1.3) | DBU (3) | Dioxane | MW, 3 min, 90 °C | 72 |
| 5 | DMT/NMM/TsO⁻ (1.3) | DBU (3) | Dioxane | MW, 10 min, 110 °C | 91 |
Data adapted from a study on the synthesis of aromatic isothiocyanates using DMT/NMM/TsO⁻. nih.gov
Chemical Reactivity and Transformation of 3,5 Difluorophenyl Isothiocyanate
Nucleophilic Addition Reactions of the Isothiocyanate Group
The carbon atom of the isothiocyanate group is highly electrophilic and readily undergoes attack by various nucleophiles. This reactivity is the basis for the synthesis of a diverse range of derivatives, including thioureas, thiocarbamates, and dithiocarbamates.
Reactions with Amines: Synthesis of Thioureas and Related Compounds
The reaction between an isothiocyanate and a primary or secondary amine is a facile and widely used method for the synthesis of N,N'-disubstituted and N,N,N'-trisubstituted thioureas, respectively nih.govijacskros.comresearchgate.net. This addition reaction is typically fast and proceeds with high yields. The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate, followed by proton transfer to the nitrogen atom.
In the context of 3,5-difluorophenyl isothiocyanate, its reaction with various amines leads to the formation of a library of thiourea (B124793) derivatives. The electron-withdrawing nature of the fluorine atoms on the phenyl ring enhances the electrophilicity of the isothiocyanate carbon, often leading to rapid reaction rates.
Table 1: Synthesis of Thiourea Derivatives from this compound
| Amine Reactant | Product | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Aniline (B41778) | N-(3,5-Difluorophenyl)-N'-phenylthiourea | Solvent, room temp. | High |
| Benzylamine | N-(3,5-Difluorophenyl)-N'-benzylthiourea | Solvent, room temp. | High |
| Morpholine | 4-((3,5-Difluorophenyl)carbamothioyl)morpholine | Solvent, room temp. | High |
Note: This table is illustrative and based on the general reactivity of isothiocyanates. Specific yield data for each reaction may vary based on experimental conditions.
Mechanochemical methods, such as ball milling, have also been successfully employed for the synthesis of thioureas from isothiocyanates and amines, often providing quantitative yields in short reaction times researchgate.net. This solvent-free approach offers a green alternative to traditional solution-phase synthesis researchgate.net.
Reactions with Alcohols and Phenols: Formation of Thiocarbamates
Isothiocyanates react with alcohols and phenols to form O-alkyl and O-aryl thiocarbamates, respectively. These reactions often require a base or catalyst to facilitate the deprotonation of the hydroxyl group, increasing its nucleophilicity. The reaction of this compound with an alcohol (ROH) or a phenol (ArOH) in the presence of a base would yield the corresponding O-alkyl/aryl N-(3,5-difluorophenyl)thiocarbamate.
The general reaction is as follows: F₂C₆H₃NCS + ROH/ArOH → F₂C₆H₃NHC(=S)OR/OAr
Studies on the reaction of isocyanates and isothiocyanates with alcohols have shown that the chain length of the alcohol can influence the reaction products. While long-chain alcohols exclusively yield N-aryl-O-alkyl carbamates, reactions with small-chain alcohols can also produce symmetrical 1,3-disubstituted ureas and thioureas as byproducts organic-chemistry.org.
Reactions with Thiols: Generation of Dithiocarbamates
The reaction of isothiocyanates with thiols (mercaptans) leads to the formation of dithiocarbamates. Similar to the reaction with alcohols, a base is often used to generate the more nucleophilic thiolate anion. The reaction of this compound with a thiol (RSH) would produce an S-alkyl N-(3,5-difluorophenyl)dithiocarbamate.
The general reaction is: F₂C₆H₃NCS + RSH → F₂C₆H₃NHC(=S)SR
Efficient and mild methods for the synthesis of dithiocarbamates from amines, carbon disulfide, and alkyl halides have been developed, offering a highly atom-economic process organic-chemistry.org. These methods can be an alternative route to the dithiocarbamate (B8719985) products that would be obtained from this compound.
Cycloaddition Chemistry Involving the –NCS Moiety
The cumulative double bonds in the isothiocyanate group allow it to participate in cycloaddition reactions, serving as a dienophile or a dipolarophile. These reactions are valuable for the construction of heterocyclic ring systems.
One of the most common types of cycloaddition reactions involving isothiocyanates is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition wikipedia.org. In this reaction, the isothiocyanate acts as a dipolarophile and reacts with a 1,3-dipole, such as an azide or a nitrile oxide, to form a five-membered heterocyclic ring wikipedia.orgacs.org. For instance, the reaction of an aryl isothiocyanate with an organic azide can lead to the formation of a thiatriazole ring system acs.org.
The isothiocyanate group can also participate as a dienophile in [4+2] Diels-Alder cycloadditions, reacting with a conjugated diene to form a six-membered heterocyclic ring sigmaaldrich.commasterorganicchemistry.com. The reactivity in these reactions is influenced by the electronic properties of both the diene and the dienophile sigmaaldrich.com. The electron-withdrawing fluorine atoms in this compound would be expected to enhance its dienophilic character.
Strategies for Aromatic Ring Functionalization and Derivatization
The 3,5-difluorophenyl ring of the title compound can undergo functionalization through aromatic substitution reactions. The two fluorine atoms are strong deactivating groups for electrophilic aromatic substitution due to their high electronegativity, making such reactions challenging. However, they are activating and ortho-, para-directing for nucleophilic aromatic substitution.
Given the substitution pattern, nucleophilic aromatic substitution (SNAr) on this compound is a plausible pathway for further derivatization. In an SNAr reaction, a nucleophile attacks the aromatic ring, displacing one of the fluorine atoms. The reaction is facilitated by the presence of electron-withdrawing groups that stabilize the intermediate Meisenheimer complex libretexts.org. The isothiocyanate group itself is electron-withdrawing, which, along with the other fluorine atom, would activate the ring towards nucleophilic attack. The positions ortho and para to the activating groups are the most susceptible to attack.
Electrophilic aromatic substitution (SEAr) on the 3,5-difluorophenyl ring would be difficult due to the deactivating effect of the fluorine atoms and the isothiocyanate group wikipedia.org. Harsh reaction conditions would likely be required to introduce an electrophile onto the ring, and the substitution would be directed to the positions meta to the existing substituents wikipedia.org.
Other Significant Reaction Pathways and Mechanism Studies
Beyond nucleophilic additions and cycloadditions, the reactivity of isothiocyanates can be explored in other contexts. For instance, the reaction of aryl isothiocyanates with aroylaziridines can lead to the formation of 4-thiazoline derivatives through a [2+3] cycloaddition of an initially formed azomethine ylid to the C=S bond of the isothiocyanate cdnsciencepub.com.
Mechanistic studies of isothiocyanate reactions often focus on understanding the factors that control reactivity and selectivity. For example, in nucleophilic addition reactions, the nature of the nucleophile, the solvent, and the presence of catalysts can significantly influence the reaction outcome. In cycloaddition reactions, frontier molecular orbital theory is often used to predict the feasibility and regioselectivity of the reaction.
The presence of the difluoro substitution pattern on the phenyl ring of this compound provides a useful spectroscopic handle for mechanistic studies, as ¹⁹F NMR can be a powerful tool for monitoring reaction progress and identifying intermediates.
Synthesis of Advanced Derivatives and Complex Molecular Architectures Utilizing 3,5 Difluorophenyl Isothiocyanate
Construction of Fluorine-Containing Heterocyclic Systems (e.g., Thiazoles, Thiadiazoles, Triazoles)
The isothiocyanate functional group is a versatile synthon for the construction of various nitrogen- and sulfur-containing heterocycles. The 3,5-difluorophenyl moiety introduces fluorine into these heterocyclic systems, a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.
Thiazoles: The Hantzsch thiazole synthesis is a classic method for forming the thiazole ring, typically involving the reaction of a thioamide with an α-haloketone. semanticscholar.org Isothiocyanates can serve as precursors to the necessary thiourea (B124793) derivatives. While the general synthesis of 2-aminothiazoles is well-established, specific examples detailing the reaction of 3,5-difluorophenyl isothiocyanate are not extensively documented in readily available literature. derpharmachemica.com The general approach would involve the reaction of this compound with an amine to form a corresponding N,N'-disubstituted thiourea, which could then undergo cyclization with an appropriate α-haloketone to yield a 2-imino-3-(3,5-difluorophenyl)thiazole derivative.
Thiadiazoles: The 1,3,4-thiadiazole scaffold is another important heterocyclic motif accessible from isothiocyanates. nih.gov A common synthetic route involves the reaction of an acyl hydrazide with an isothiocyanate to form a 1,4-disubstituted thiosemicarbazide, which can then be cyclized under acidic or basic conditions. researchgate.netjocpr.com This intramolecular cyclization eliminates a molecule of water to form the 5-substituted-2-(substituted-amino)-1,3,4-thiadiazole. While this is a general and widely used method, specific data on the reaction yields and conditions for this compound are not prevalent. nih.govresearchgate.net
Triazoles: 1,2,4-Triazole-3-thiones are readily synthesized from the reaction of hydrazides with isothiocyanates. scispace.com The initial reaction forms a thiosemicarbazide intermediate, which upon intramolecular cyclization in the presence of a base, such as sodium hydroxide, yields the corresponding 4,5-disubstituted-1,2,4-triazole-3-thione. zsmu.edu.uaresearchgate.net Research has detailed the synthesis of new hydrazinecarbothioamides and their subsequent cyclization to 1,2,4-triazole-3-thiones using the isomeric 2,4-difluorophenyl isothiocyanate, showcasing the general applicability of this method to fluorinated phenyl isothiocyanates. nih.gov
Below is a table summarizing the general synthetic approaches for these heterocycles using aryl isothiocyanates as a key reagent.
| Heterocycle | General Reactants | Key Intermediate |
| Thiazole | Aryl isothiocyanate, Amine, α-Haloketone | N-Aryl-N'-alkyl/aryl thiourea |
| 1,3,4-Thiadiazole | Aryl isothiocyanate, Acyl hydrazide | 1-Acyl-4-aryl thiosemicarbazide |
| 1,2,4-Triazole-3-thione | Aryl isothiocyanate, Hydrazide | 1-Acyl-4-aryl thiosemicarbazide |
Design and Preparation of Novel Fluorinated Aromatic Scaffolds
The incorporation of fluorine into aromatic systems is a widely used strategy in drug discovery to enhance metabolic stability, binding affinity, and lipophilicity. nih.gov this compound serves as a valuable starting material for the creation of more complex fluorinated aromatic scaffolds. The reactivity of the isothiocyanate group allows for its conversion into other functional groups or for its use as a linker to connect the difluorophenyl ring to other molecular fragments.
The development of novel fluorinated building blocks is crucial for advancing medicinal chemistry and materials science. ossila.comsigmaaldrich.com The 3,5-difluorophenyl moiety can be considered a core scaffold upon which additional complexity is built. For instance, the isothiocyanate can be transformed into a thiourea, which can then participate in further reactions to build larger, fused heterocyclic systems, thereby creating novel, rigid fluorinated aromatic architectures. While the potential for such applications is significant, detailed research findings specifically documenting the extensive elaboration of the this compound core into a wide variety of novel aromatic scaffolds are not broadly reported.
Application as a Core Building Block in Multi-Step Organic Synthesis
The isothiocyanate functional group is highly versatile and can undergo a variety of chemical transformations, including addition of nucleophiles, cycloadditions, and reductions. arkat-usa.org This reactivity allows for the introduction of diverse functionalities early in a synthetic sequence. For example, its reaction with an amino acid derivative would lead to a chiral thiourea, incorporating the 3,5-difluorophenyl group into a peptidomimetic structure. This intermediate could then be further elaborated in subsequent steps.
The presence of the two fluorine atoms on the aromatic ring can also be exploited in later stages of a synthesis, for instance, by directing metallation reactions or by participating in nucleophilic aromatic substitution reactions under specific conditions. This allows for the late-stage functionalization of the aromatic ring, providing access to a range of analogues of a target molecule. Although the utility of fluorinated compounds in the synthesis of bioactive molecules is well-established, specific and detailed examples of multi-step syntheses where this compound is a pivotal starting material are not widely available in the surveyed literature. nih.govmdpi.com
Spectroscopic and Structural Elucidation of 3,5 Difluorophenyl Isothiocyanate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 3,5-Difluorophenyl isothiocyanate, providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule.
Proton (¹H) and Carbon (¹³C) NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound is anticipated to be relatively simple due to the molecule's symmetry. The aromatic region would display signals corresponding to the two types of aromatic protons. The proton at the C2 position and its equivalent at the C6 position would appear as one signal, while the proton at the C4 position would appear as another. Due to coupling with the adjacent fluorine atoms, these signals would likely present as complex multiplets.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The isothiocyanate carbon (-N=C=S) typically resonates in the region of 120-140 ppm, though its signal can sometimes be broad or difficult to observe due to quadrupolar relaxation effects of the adjacent nitrogen atom. glaserchemgroup.com The aromatic carbons would exhibit distinct signals influenced by the fluorine substituents. The carbons directly bonded to fluorine (C3 and C5) would show a large one-bond C-F coupling constant. The chemical shifts of the other aromatic carbons (C1, C2, C4, and C6) would also be affected by the electron-withdrawing nature of the fluorine atoms and the isothiocyanate group.
For comparison, the related compound Phenyl isothiocyanate shows aromatic proton signals between 7.1 and 7.4 ppm in CDCl₃. chemicalbook.com The introduction of two fluorine atoms at the meta positions in this compound would be expected to shift the remaining proton signals downfield due to the electron-withdrawing inductive effect of fluorine.
A hypothetical data table for the ¹H and ¹³C NMR of this compound is presented below, based on known substituent effects.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Coupling Constants (Hz) |
| H2/H6 | ~7.0-7.2 | - | m | - |
| H4 | ~6.8-7.0 | - | m | - |
| C1 | - | ~135-140 | s | - |
| C2/C6 | - | ~110-115 | d | J(C,F) |
| C3/C5 | - | ~160-165 | d | ¹J(C,F) |
| C4 | - | ~105-110 | t | J(C,F) |
| -NCS | - | ~120-140 | s | - |
Fluorine (¹⁹F) NMR for Positional and Electronic Characterization
¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorinated organic compounds. nih.gov For this compound, a single signal is expected in the ¹⁹F NMR spectrum due to the chemical equivalence of the two fluorine atoms. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. The presence of the electron-withdrawing isothiocyanate group is expected to deshield the fluorine nuclei, resulting in a downfield chemical shift compared to benzene (B151609). The coupling between the fluorine atoms and the aromatic protons would lead to a multiplet structure for the ¹⁹F signal. For instance, in the analogous compound 3,5-bis-(trifluoromethyl)phenyl isothiocyanate, the ¹⁹F NMR is utilized for quantitative analysis of its derivatives. rsc.orgnih.gov
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals and for elucidating the connectivity within the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between the aromatic protons. Cross-peaks would be observed between the signals of adjacent protons, confirming their connectivity in the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. It would allow for the direct assignment of the protonated aromatic carbons (C2, C4, and C6).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This would be particularly useful for assigning the quaternary carbons (C1, C3, and C5) and the isothiocyanate carbon by observing their long-range correlations with the aromatic protons. For example, correlations between the protons at H2/H6 and the carbons C1, C3/C5, and C4 would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of nuclei. For a small molecule like this compound, NOESY might not be as critical for the primary structural elucidation but could be useful in studying the conformation of its derivatives.
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the isothiocyanate group and the substituted benzene ring. The most prominent feature would be the strong and broad asymmetric stretching vibration of the -N=C=S group, typically appearing in the range of 2000-2200 cm⁻¹. The C-F stretching vibrations are expected to produce strong absorption bands in the fingerprint region, typically between 1100 and 1400 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations would give rise to bands in the 650-900 cm⁻¹ region, which can be diagnostic of the substitution pattern of the benzene ring.
For comparison, the FT-IR spectrum of the related compound 3,5-difluorobenzonitrile (B1349092) shows characteristic bands for the C≡N stretch, aromatic C-H stretch, and C-F stretch. nih.gov
A table of expected characteristic FT-IR absorption bands for this compound is provided below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Asymmetric -N=C=S stretch | 2000-2200 | Strong, Broad |
| Aromatic C-H stretch | 3000-3100 | Medium |
| Aromatic C=C stretch | 1400-1600 | Medium to Strong |
| C-F stretch | 1100-1400 | Strong |
| C-H out-of-plane bending | 650-900 | Medium to Strong |
Raman Spectroscopy Applications
Raman spectroscopy is a complementary technique to FT-IR spectroscopy. The symmetric stretching vibration of the isothiocyanate group, which is often weak in the IR spectrum, is expected to be strong in the Raman spectrum. This provides a clear and characteristic signal for the -N=C=S functional group. The aromatic ring vibrations, particularly the ring breathing mode, also tend to give strong Raman signals. The C-F stretching vibrations are also Raman active. By combining FT-IR and Raman data, a more complete picture of the vibrational modes of this compound can be obtained. researchgate.netresearchgate.net
The application of Raman spectroscopy has been demonstrated in the study of other isothiocyanate-containing compounds, where it has been used to investigate molecular structure and phase transitions. researchgate.net For derivatives of this compound, Raman spectroscopy could be employed to study changes in molecular structure and intermolecular interactions upon reaction or complexation.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, this method provides definitive confirmation of its molecular weight and offers insights into its structural stability through the analysis of fragmentation patterns. The monoisotopic mass of this compound is 170.9954 g/mol . epa.gov
When subjected to mass spectrometry, the molecule is ionized, typically forming a molecular ion (M+), which corresponds to the intact molecule with one electron removed. The m/z value of this molecular ion peak confirms the molecular weight of the compound. Under the high-energy conditions within the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments.
The fragmentation pathway is influenced by the molecule's structure, particularly the stability of the resulting fragments. For this compound, fragmentation is expected to occur at the isothiocyanate group (-N=C=S) and within the difluorinated benzene ring. The study of analogous compounds, such as 3,5-bis-(trifluoromethyl)phenyl isothiocyanate, shows that derivatization with this class of reagents allows for determination by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov General fragmentation studies of organic compounds show common patterns like the loss of small neutral molecules or cleavage at functional groups. researchgate.netnih.gov
Based on these principles, a probable fragmentation pattern for this compound can be proposed. The primary fragmentation events would likely involve the loss of the thio- part of the isothiocyanate group or the entire NCS group, followed by potential fragmentation of the aromatic ring.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Ion/Fragment | Description |
| 171.00 | [C₇H₃F₂NS]⁺ | Molecular Ion (M⁺) |
| 139.01 | [C₇H₃F₂N]⁺ | Loss of a sulfur atom (-S) |
| 113.02 | [C₆H₃F₂]⁺ | Loss of the isothiocyanate group (-NCS) |
| 94.01 | [C₅H₂F]⁺ | Fragmentation of the aromatic ring |
Note: The m/z values are based on the most common isotopes and are predicted based on chemical principles. Actual experimental values may vary slightly.
X-ray Single Crystal Diffraction for Solid-State Structure Determination
While specific crystallographic data for the parent compound this compound is not available in the reviewed literature, a detailed structural analysis has been performed on a complex derivative, 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine . nih.govnih.gov The study of this derivative provides valuable insight into the types of intermolecular interactions that fluorinated phenyl rings can participate in, such as halogen bonding and π-stacking interactions. nih.govnih.gov The analysis was conducted using a Bruker D8 Venture diffractometer. nih.gov
The crystal structure of this derivative revealed an asymmetric unit containing two molecules. These molecules are linked through specific and directional C–I∙∙∙I–C halogen bonding interactions of both Type I and Type II. nih.govnih.gov The crystal packing is further stabilized by Ar–H∙∙∙π interactions, highlighting the complex supramolecular chemistry at play. nih.gov This information is critical for the rational design of materials, as these non-covalent interactions dictate the solid-state packing and, consequently, the material's properties. nih.gov
Table 2: Crystallographic Data for the Derivative 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine
| Parameter | Value | Reference |
| Crystal System | Not specified in abstract | nih.govnih.gov |
| Space Group | Not specified in abstract | nih.govnih.gov |
| Key Interactions | C–I∙∙∙I–C Halogen Bonding (Type I & II), Ar–H∙∙∙π | nih.govnih.gov |
| Data Collection Instrument | Bruker D8 Venture diffractometer | nih.gov |
| CCDC Number | 1947916 | nih.gov |
This data pertains to a derivative and not the parent compound this compound.
Computational and Theoretical Investigations of 3,5 Difluorophenyl Isothiocyanate and Its Derivatives
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. kallipos.gr It is a widely used method for calculating the properties of molecules and materials.
Geometry Optimization and Conformational Analysis
A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For a molecule like 3,5-Difluorophenyl isothiocyanate, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.
Conformational analysis would explore the different spatial arrangements of the atoms that can be achieved through rotation around single bonds, for instance, the bond connecting the isothiocyanate group to the phenyl ring. While DFT can identify different conformers, more extensive methods may be needed to map the entire conformational landscape. nih.gov
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. cureffi.org A smaller gap generally implies higher reactivity.
For this compound, DFT calculations would provide the energies of these orbitals and the resulting energy gap, offering insights into its reactivity in various chemical reactions.
Vibrational Frequency Calculations and Spectroscopic Correlations
Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. acs.org By calculating the vibrational modes of the optimized geometry of this compound, a theoretical spectrum can be generated. This calculated spectrum can then be compared with experimental data to confirm the molecular structure and assign specific spectral bands to the vibrations of particular functional groups, such as the characteristic N=C=S stretching of the isothiocyanate group and the C-F stretching of the difluorinated phenyl ring.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule. researchgate.netnih.govpreprints.org It is a valuable tool for predicting how a molecule will interact with other molecules. The MEP map of this compound would reveal regions of negative potential, typically associated with lone pairs of electrons on the nitrogen and sulfur atoms, which are susceptible to electrophilic attack. Conversely, regions of positive potential would indicate areas prone to nucleophilic attack. The fluorine atoms would significantly influence the electrostatic potential of the phenyl ring. cnr.it
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hybridization, and intramolecular interactions. For this compound, NBO analysis would quantify the delocalization of electron density and the nature of the bonds, including the interactions between the isothiocyanate group and the difluorophenyl ring.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.gov An MD simulation of this compound would provide a dynamic view of its conformational flexibility. mdpi.com By simulating the molecule's behavior over a period of time, researchers can map its conformational landscape, identifying the most populated conformations and the energy barriers between them. nih.govresearchgate.netresearchgate.net This information is crucial for understanding how the molecule behaves in different environments, such as in solution.
Applications of 3,5 Difluorophenyl Isothiocyanate in Interdisciplinary Research
Role in Medicinal Chemistry and Drug Discovery as a Synthetic Intermediate for Bioactive Scaffolds
In medicinal chemistry, the design of new therapeutic agents often relies on the use of versatile chemical intermediates that can be elaborated into a wide array of complex molecules. 3,5-Difluorophenyl isothiocyanate serves as a crucial starting material for the synthesis of various bioactive scaffolds, primarily through the formation of thiourea (B124793) derivatives. The isothiocyanate group readily reacts with primary and secondary amines to form N,N'-disubstituted thioureas, a structural motif present in numerous compounds with established pharmacological activity.
The 3,5-difluorophenyl group itself imparts desirable properties to potential drug candidates. The fluorine atoms can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. Furthermore, the strong electronegativity of fluorine can modulate the acidity of nearby protons and influence non-covalent interactions, such as hydrogen bonding and dipole interactions, which are critical for a drug's binding affinity and selectivity to its biological target.
Research into kinase inhibitors, a major class of anticancer drugs, has utilized di-substituted phenyl groups to achieve high potency and selectivity. While many approved drugs contain urea (B33335) linkages, the analogous thiourea linkage derived from isothiocyanates is a common strategy explored in drug discovery to create novel intellectual property and potentially improve pharmacokinetic properties. The this compound synthon allows for the systematic exploration of structure-activity relationships (SAR) in the development of new inhibitors. For instance, its derivatives have been investigated for their potential as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer. nih.gov
Table 1: Examples of Bioactive Scaffolds Derived from this compound This table presents potential bioactive scaffolds that can be synthesized using this compound as a key intermediate, based on established medicinal chemistry principles.
| Scaffold Type | General Structure | Potential Therapeutic Area | Rationale for 3,5-Difluorophenyl Group |
|---|---|---|---|
| N-Aryl-N'-Alkyl Thiourea | ![]() | Anticancer, Antiviral | Enhances metabolic stability and modulates binding affinity through fluorine's electronic effects. |
| N-(3,5-Difluorophenyl)-N'-(heterocyclyl)thiourea | ![]() | Kinase Inhibition (e.g., CDK inhibitors), Antimicrobial | Provides specific interactions within the ATP-binding pocket of kinases; improves drug-like properties. nih.gov |
| Benzothiazole (B30560) Thiourea Derivatives | ![]() | Antitrypanosomal, Antiparasitic | The difluoro-substitution pattern has been shown to be effective in related benzothiazole urea analogues against parasites. nih.gov |
Contributions to Agrochemical Development and Crop Protection Agents
The development of effective and selective crop protection agents is critical for modern agriculture. The inclusion of fluorinated motifs is a well-established strategy in agrochemical design to enhance efficacy, metabolic stability, and spectrum of activity. This compound serves as a precursor to active ingredients in herbicides and other pesticides.
A prominent example is the herbicide Diflufenzopyr . epa.govnih.gov Its chemical structure, 2-(1-[([3,5-difluorophenylamino]carbonyl)-hydrazono]ethyl)-3-pyridinecarboxylic acid, contains the key 3,5-difluorophenylamino carbonyl substructure. nih.gov This can be synthesized from 3,5-difluorophenyl isocyanate (the oxygen analog of the isothiocyanate) or related precursors derived from 3,5-difluoroaniline, the parent amine of the isothiocyanate. Diflufenzopyr functions as an auxin transport inhibitor, disrupting the normal growth processes in susceptible broadleaf weeds while leaving crops like corn unharmed due to rapid metabolism of the herbicide. epa.gov The 3,5-difluorophenyl group is crucial for its specific mode of action and selectivity.
The isothiocyanate group provides a reactive handle to link the 3,5-difluorophenyl moiety to other chemical fragments, allowing for the creation of diverse libraries of compounds for screening. This approach facilitates the discovery of new agrochemicals with improved environmental profiles and effectiveness against resistant weed and pest populations.
Table 2: 3,5-Difluorophenyl Moiety in Agrochemicals This table highlights agrochemicals and developmental compounds where the 3,5-difluorophenyl group is a key structural feature.
| Compound Name | Agrochemical Type | Mode of Action | Significance of the 3,5-Difluorophenyl Group |
|---|---|---|---|
| Diflufenzopyr | Herbicide | Auxin transport inhibitor. epa.gov | Essential for binding to the target site and achieving selective control of broadleaf weeds. nih.gov |
| Substituted Phenyl Tetrazolinones | Herbicide (Developmental) | Inhibition of Photosynthesis | Isothiocyanate intermediates, including halogenated phenyl isothiocyanates, are patented for the synthesis of these herbicides. google.com |
Integration into Materials Science for Specialty Polymers and Functional Materials
In materials science, the isothiocyanate functional group is a valuable tool for polymerization and surface modification. Its reaction with primary amines to form a thiourea linkage is highly efficient and can be used to synthesize polythioureas . These polymers are analogous to polyureas but contain sulfur atoms in the backbone, which can impart unique properties such as higher refractive indices, different thermal stability profiles, and affinity for heavy metal ions.
By using this compound as a monomer or co-monomer in polymerization reactions, specialty polymers with tailored properties can be created. The incorporation of the rigid, fluorinated aromatic ring into the polymer backbone would be expected to:
Enhance Thermal Stability: The high strength of the carbon-fluorine bond can increase the degradation temperature of the polymer.
Increase Hydrophobicity: The fluorine atoms can create a low surface energy material, leading to water-repellent (hydrophobic) and oil-repellent (oleophobic) surfaces.
Modify Optical Properties: The presence of sulfur and fluorine can alter the refractive index and other optical characteristics of the material.
Furthermore, this compound can be used for the surface functionalization of materials. By reacting it with surfaces that have been pre-treated to bear amino groups (e.g., plasma-treated polymers or aminosilanized silica), a stable, covalently bound layer with the properties of the difluorophenyl group can be introduced. This technique can be used to modify the surface energy, wettability, and biocompatibility of various substrates. mdpi.comresearchgate.net
Table 3: Potential Applications in Materials Science This table outlines potential materials and their enhanced properties achievable through the use of this compound.
| Application Area | Material Type | Anticipated Properties | Potential Use |
|---|---|---|---|
| Specialty Polymers | Polythiourea | High thermal stability, hydrophobicity, chemical resistance. | High-performance coatings, specialty membranes, optical lenses. |
| Surface Modification | Functionalized Surfaces (e.g., on Silica, PTFE) | Low surface energy, oleophobicity, altered biocompatibility. | Anti-fouling surfaces, microfluidic devices, specialized filtration media. mdpi.comresearchgate.net |
Analytical Chemistry Applications for Derivatization and Detection
In analytical chemistry, particularly in chromatography, it is often necessary to chemically modify analytes before analysis. This process, known as derivatization , is used to improve separation, enhance detection sensitivity, or make a non-detectable compound visible to a detector. mdpi.com this compound is an excellent derivatizing reagent for compounds containing primary and secondary amine groups, such as amino acids, biogenic amines, and pharmaceuticals. researchgate.netnih.gov
The isothiocyanate group reacts quantitatively with amines under mild conditions to form stable phenylthiocarbamyl (PTC) or thiourea derivatives. These derivatives often exhibit improved chromatographic behavior on reversed-phase HPLC columns and can be readily detected by UV absorbance. springernature.comresearchgate.net
The true power of using a fluorinated reagent like this compound lies in its compatibility with highly sensitive and specific detection methods:
Mass Spectrometry (LC-MS): The resulting thiourea derivatives can be analyzed by LC-MS. The fluorinated phenyl group provides a distinct mass signature for identification and fragmentation pattern for structural confirmation. researchgate.netnih.gov
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR): Since fluorine-19 is a 100% abundant, spin-½ nucleus, it provides a highly sensitive NMR signal. Biological samples have virtually no background ¹⁹F signal, meaning that any detected signal comes exclusively from the derivatized analyte. This allows for highly specific and quantitative analysis of amines in complex matrices like plasma or food samples, a technique that has been demonstrated with the analogous 3,5-bis(trifluoromethyl)phenyl isothiocyanate. nih.govnih.gov
Table 4: Use as a Derivatization Agent in Analytical Chemistry This table summarizes the application of this compound for the analysis of amine-containing compounds.
| Analyte Class | Derivatization Reaction | Analytical Technique | Advantage of Derivatization |
|---|---|---|---|
| Amino Acids | Forms stable Phenylthiocarbamyl (PTC) derivatives. | HPLC-UV, LC-MS, ¹⁹F NMR | Improves chromatographic separation and enables highly sensitive and specific detection. nih.govspringernature.com |
| Biogenic Amines (e.g., Histamine, Tyramine) | Forms stable thiourea derivatives. | LC-MS/MS, ¹⁹F NMR | Allows for quantification in complex samples (e.g., beverages) with minimal interference. nih.gov |
| Pharmaceuticals with Amine Groups | Forms stable thiourea derivatives. | HPLC-UV, LC-MS | Enables accurate quantification in biological fluids for pharmacokinetic studies. |
Future Research Directions and Emerging Challenges for 3,5 Difluorophenyl Isothiocyanate
The strategic placement of two fluorine atoms on the phenyl ring of 3,5-Difluorophenyl isothiocyanate imparts unique electronic properties that make it a compound of significant interest for future research. The strong electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the isothiocyanate carbon, influencing its reactivity and potential applications. The following sections outline key areas for future exploration and the challenges that lie ahead.
Q & A
Q. Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 187.1 g/mol | |
| Boiling Point | 187°C | |
| LogP | 2.16 | |
| ¹H NMR (CDCl₃) | δ 7.2–7.4 (m, aromatic H) |
Q. Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Conditions |
|---|---|---|---|
| Thiophosgene Route | 85 | >97 | 0–5°C, anhydrous CH₂Cl₂ |
| CS₂/Oxidation Route | 70 | 90 | RT, 12 hr stirring |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



